![molecular formula C27H29NO11 B2504864 [5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate CAS No. 1094814-38-6](/img/structure/B2504864.png)
[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate
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Description
[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C27H29NO11 and its molecular weight is 543.525. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis and Applications in Organic Chemistry
- The compound has been used in stereoselective synthesis processes, particularly in the creation of complex molecular structures like 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols. This showcases its utility in organic chemistry, particularly in synthesizing asymmetric molecules and trisaccharides (Gerber & Vogel, 2001).
Photochromic Properties in Chemical Synthesis
- Research indicates that derivatives of the compound exhibit photochromic properties. These properties are significant in the synthesis of photoresponsive materials, useful in developing advanced materials with light-sensitive characteristics (Aiken et al., 2014).
Potential Antiprotozoal Applications
- The compound and its derivatives have been explored for their antiprotozoal properties, indicating potential applications in the development of treatments for protozoal infections (Ismail et al., 2004).
Applications in Anticonvulsant Drug Development
- Studies have shown that certain derivatives of this compound demonstrate significant anticonvulsant activities. This suggests its applicability in the development of novel anticonvulsant medications (Kohn et al., 1993).
Cytotoxic Evaluation in Cancer Research
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing potential as a lead compound in the development of cancer therapeutics (Cinar et al., 2017).
properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11/c1-15(29)28-24-26(37-18(4)32)25(36-17(3)31)23(14-35-16(2)30)39-27(24)38-21-9-7-19(8-10-21)22(33)12-11-20-6-5-13-34-20/h5-13,23-27H,14H2,1-4H3,(H,28,29)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGHBWMRWLNMR-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C=CC3=CC=CO3)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CO3)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate |
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